molecular formula C10H14ClNO2S B6278240 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride CAS No. 2825007-88-1

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride

Cat. No.: B6278240
CAS No.: 2825007-88-1
M. Wt: 247.7
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Description

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is a synthetic organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of an aminomethyl group at the 8th position of the benzothiopyran ring system, which is further stabilized by the hydrochloride salt form. Benzothiopyran derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which introduces the aminomethyl group into the benzothiopyran ring. The reaction involves the condensation of a benzothiopyran derivative with formaldehyde and a primary or secondary amine in the presence of an acid catalyst. The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Mannich reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminomethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzothiopyran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Quercetin derivatives: Similar in structure due to the presence of an aminomethyl group.

    Coumarin derivatives: Share the benzopyran ring system but differ in functional groups.

Uniqueness

8-(aminomethyl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride is unique due to its specific substitution pattern and the presence of the benzothiopyran ring system. This combination of structural features imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

2825007-88-1

Molecular Formula

C10H14ClNO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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